molecular formula C11H10N2O4 B1361454 (2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID

(2E)-3-[(3-CARBAMOYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID

Cat. No.: B1361454
M. Wt: 234.21 g/mol
InChI Key: GNFSYBNDPOBXLJ-SNAWJCMRSA-N
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Preparation Methods

The synthetic routes and reaction conditions for CHEMBL2179988 are not explicitly detailed in the available literature. general methods for synthesizing bioactive molecules often involve multi-step organic synthesis, including the use of protecting groups, coupling reactions, and purification techniques. Industrial production methods typically scale up these laboratory procedures, optimizing for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

CHEMBL2179988 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature. The major products formed from these reactions depend on the specific functional groups present in CHEMBL2179988 and the reagents used .

Scientific Research Applications

CHEMBL2179988 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CHEMBL2179988 involves its interaction with specific molecular targets and pathways. It is known to inhibit poly(ADP-ribose) polymerases (PARPs), which are enzymes involved in DNA repair. By inhibiting these enzymes, CHEMBL2179988 can affect cellular processes such as DNA repair, apoptosis, and gene expression .

Comparison with Similar Compounds

CHEMBL2179988 can be compared with other PARP inhibitors, such as olaparib and rucaparib. While these compounds share a similar mechanism of action, CHEMBL2179988 may have unique properties in terms of potency, selectivity, and pharmacokinetics. Other similar compounds include veliparib and niraparib, which also target PARPs but may differ in their chemical structure and biological effects .

Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

(E)-4-(3-carbamoylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10N2O4/c12-11(17)7-2-1-3-8(6-7)13-9(14)4-5-10(15)16/h1-6H,(H2,12,17)(H,13,14)(H,15,16)/b5-4+

InChI Key

GNFSYBNDPOBXLJ-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(=O)N

Origin of Product

United States

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